Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO5S and its molecular weight is 281.29 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 318292-56-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Formula: C12H11NO5S
- Molecular Weight: 281.284 g/mol
The compound features an indole structure, which is known for its biological significance, particularly in medicinal chemistry.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound's IC50 values against COX-2 were reported to be comparable to standard anti-inflammatory drugs like celecoxib.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 5.88 | 0.69 | 8.52 |
Celecoxib | 5.46 | 0.78 | 7.23 |
This table illustrates the compound's selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects .
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Salmonella enterica. In vitro studies indicated that it exhibits selective antibacterial activity, which is crucial for developing targeted antibiotics.
Case Study: A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results showed significant inhibition of bacterial growth at specific concentrations, making it a candidate for further development in antimicrobial therapies .
3. Antioxidant Properties
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited notable free radical scavenging activity, indicating its potential role in mitigating oxidative stress-related diseases .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- COX Inhibition: By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Antimicrobial Mechanism: The indole structure may facilitate membrane penetration and disrupt bacterial cell wall synthesis.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
ADME Profile:
- Absorption: High oral bioavailability predicted due to favorable solubility.
- Distribution: Likely to penetrate biological membranes due to lipophilicity.
- Metabolism: Expected to undergo hepatic metabolism; further studies are needed to characterize metabolic pathways.
- Excretion: Primarily renal excretion anticipated based on molecular weight and structure .
Properties
IUPAC Name |
methyl 3-formyl-5-methylsulfonyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-18-12(15)11-9(6-14)8-5-7(19(2,16)17)3-4-10(8)13-11/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQHGDKMSBCAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696358 | |
Record name | Methyl 3-formyl-5-(methanesulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318292-56-7 | |
Record name | Methyl 3-formyl-5-(methanesulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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